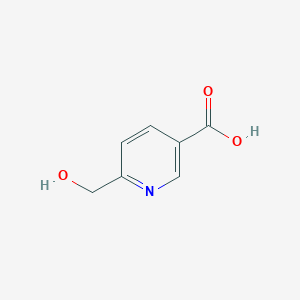

6-(Hydroxymethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYJONTIWRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563367 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775545-30-7 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Hydroxymethyl)nicotinic acid discovery and synthesis

An In-Depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)nicotinic Acid

Part 1: Strategic Importance in Medicinal Chemistry

Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone scaffold in pharmaceutical sciences, giving rise to a multitude of therapeutic agents.[1] Within this chemical class, this compound (CAS 775545-30-7) emerges as a particularly valuable, yet less documented, building block.[2][3] It is structurally distinct from its common isomer, 6-hydroxynicotinic acid, which features a phenolic hydroxyl group directly on the pyridine ring.[4] The 6-(hydroxymethyl) variant contains a primary alcohol, offering a flexible linker and a key point for chemical modification.

The strategic inclusion of a hydroxymethyl group onto a drug lead or scaffold can profoundly enhance its pharmacological profile. This functional group can improve aqueous solubility, provide a reactive handle for the synthesis of prodrugs, and introduce a new vector for hydrogen bonding interactions with biological targets, thereby refining pharmacokinetic and pharmacodynamic properties.[5] This guide provides a comprehensive overview of the plausible and practiced synthetic routes to this compound, designed for researchers and professionals in drug development.

Part 2: Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound reveals two primary pathways originating from commercially available and industrially relevant starting materials. The key disconnections lead back to either 6-methylnicotinic acid or 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).

A critical precursor for the most direct synthetic approach is 6-methylnicotinic acid. Industrial production of this intermediate is well-established and typically involves the selective oxidation of the 5-position alkyl group of 2-methyl-5-alkylpyridines, most commonly 2-methyl-5-ethylpyridine.[6][7]

Protocol: Industrial Synthesis of 6-Methylnicotinic Acid

This protocol is based on patented industrial methods for the selective oxidation of 2-methyl-5-ethylpyridine.[6][8]

Rationale: This process leverages the higher reactivity of the ethyl group at the 5-position compared to the methyl group at the 2-position (C6 in nicotinic acid nomenclature) under specific oxidative conditions with nitric acid. The reaction is performed under pressure to maintain a liquid phase at elevated temperatures, ensuring efficient conversion.

Materials:

-

2-Methyl-5-ethylpyridine

-

Nitric Acid (70-100%)

-

Sodium Hydroxide solution (40%)

-

Pressure Reactor

Procedure:

-

Charge the pressure reactor with 2-methyl-5-ethylpyridine and nitric acid. The molar ratio of HNO₃ to the pyridine should be between 6:1 and 15:1.[6]

-

Seal the reactor and, if necessary, pressurize with an inert gas like nitrogen.

-

Heat the reaction mixture to a temperature between 120°C and 165°C (250-325°F). The pressure will increase due to gaseous byproducts, typically maintained between 2 to 45 bar (30 to 650 psig).[6][8]

-

Maintain the reaction for 10 to 60 minutes. Longer reaction times correspond to lower temperatures.

-

After cooling, carefully vent the reactor. The effluent contains the product alongside a byproduct, 2,5-pyridinedicarboxylic acid.

-

Adjust the pH of the reaction mixture to approximately 1.7 with a 40% sodium hydroxide solution to selectively precipitate the 2,5-pyridinedicarboxylic acid byproduct.[6]

-

Filter the mixture to remove the byproduct.

-

The filtrate, containing 6-methylnicotinic acid, can be further purified by crystallization or by forming a copper salt, which is then treated to release the free acid.[6]

Part 3: Synthetic Methodologies

Methodology A: Functionalization of 6-Methylnicotinic Acid

This is arguably the most direct and controllable route. It involves protecting the carboxylic acid as an ester, functionalizing the methyl group, and finally deprotecting the ester.

Protocol:

Step 1: Esterification

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent radical bromination step. Thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation.

-

Procedure:

-

Suspend 6-methylnicotinic acid (1.0 eq) in methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, until TLC indicates full conversion.

-

Remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 6-methylnicotinate.[9]

-

Step 2: Radical Bromination

-

Rationale: The benzylic-like methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator like AIBN (Azobisisobutyronitrile) is used to start the reaction.

-

Procedure:

-

Dissolve methyl 6-methylnicotinate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux. The reaction can be monitored by the consumption of the starting material (TLC) and the disappearance of the dense NBS at the bottom of the flask.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude methyl 6-(bromomethyl)nicotinate.

-

Step 3 & 4: Hydrolysis and Saponification

-

Rationale: The bromide is displaced by a hydroxide source (hydrolysis) to form the alcohol. A mild base like sodium bicarbonate is often sufficient. The final step is saponification (ester hydrolysis) to yield the target carboxylic acid. A one-pot procedure is often feasible.

-

Procedure:

-

Dissolve the crude methyl 6-(bromomethyl)nicotinate in a mixture of acetone and water.

-

Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux for several hours.

-

After conversion to the alcohol is complete (monitored by TLC or LC-MS), add lithium hydroxide (LiOH, 1.5 eq).

-

Continue stirring at room temperature until the ester is fully saponified.

-

Acidify the reaction mixture carefully with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Methodology B: Selective Reduction of 2,5-Pyridinedicarboxylic Acid

This route is more challenging due to the need to differentiate between two chemically similar carboxylic acid groups. However, it is a viable strategy, often involving selective esterification followed by reduction. A powerful analogy is found in the synthesis of Vitamin B6, where a similar pyridine dicarboxylate is reduced to a diol.[10]

Protocol (Adapted from Analogous Reductions):

Step 1: Diesterification

-

Rationale: Both carboxylic acids are protected as esters to improve solubility in organic solvents and modulate reactivity for the reduction step.

-

Procedure: Reflux 2,5-pyridinedicarboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid until diester formation is complete. Workup involves neutralization and extraction.

Step 2: Selective Reduction

-

Rationale: This is the critical step. The ester at the 2-position (C6) is generally more electron-deficient and thus more susceptible to nucleophilic attack by a hydride reagent than the ester at the 5-position (C3). Mild or sterically hindered reducing agents can achieve this selectivity. Silane-based reductions, catalyzed by fluoride ions, have proven effective for similar substrates.[10]

-

Procedure (based on silane reduction[10]):

-

Dissolve the diethyl 2,5-pyridinedicarboxylate (1.0 eq) in a suitable solvent like THF.

-

Add a silane reducing agent, such as ethoxydimethylsilane (MeSiH(OEt)₂), in large excess (e.g., 18-30 eq).

-

Add a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (Bu₄NF, 1.2 eq), to catalyze the hydrosilylation.

-

Stir the reaction at room temperature for 24 hours.

-

Upon completion, quench the reaction carefully with aqueous acid.

-

Purify the resulting mono-alcohol ester (ethyl 6-(hydroxymethyl)nicotinate) via column chromatography.

-

Step 3: Saponification

-

Rationale: The remaining ester group is hydrolyzed to the carboxylic acid.

-

Procedure: Treat the purified ethyl 6-(hydroxymethyl)nicotinate with aqueous NaOH or LiOH, followed by acidic workup as described in Methodology A, Step 4.

Part 4: Data Summary & Characterization

| Parameter | Methodology A: Functionalization | Methodology B: Selective Reduction |

| Starting Material | 6-Methylnicotinic Acid | 2,5-Pyridinedicarboxylic Acid |

| Key Transformation | Radical Bromination & Hydrolysis | Selective Ester/Acid Reduction |

| Advantages | More direct, potentially higher yielding, avoids selectivity issues between identical functional groups. | Utilizes a different, readily available starting material. |

| Challenges | Handling of radical reactions (NBS). Potential for over-bromination. | Achieving high selectivity in the reduction step can be difficult and may require significant optimization. |

| Reagents of Note | NBS, AIBN, SOCl₂ | Silanes (e.g., MeSiH(OEt)₂), NaBH₄/Lewis Acid, Bu₄NF |

Characterization: The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expect characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the alcohol and carboxylic acid protons (which may exchange with D₂O).

-

¹³C NMR: Expect seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the carboxyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₇NO₃ (153.043 g/mol ) should be observed.[11]

-

Infrared (IR) Spectroscopy: Expect broad absorption bands for the O-H stretches of both the alcohol and the carboxylic acid, as well as a sharp C=O stretch for the carboxylic acid.

References

-

Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044. [Link]

- Stamatoff, G. S. (1961). U.S. Patent No. US2993904A. U.S.

- Rieber, N., & Riegger, G. (1984). European Patent No. EP0128279B1.

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Eureka. [Link]

-

Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 751–756. [Link]

-

Angene Chemical. (n.d.). 3-Pyridinecarboxylic acid, 6-(hydroxymethyl)- | 775545-30-7. [Link]

- Kulla, H., Lehky, P., & Mischler, S. (1992). U.S. Patent No. US5082777A. U.S.

-

Appchem. (n.d.). This compound | 775545-30-7. [Link]

-

PubChem. (n.d.). 6-(Hydroxymethyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150–154. DOI: 10.1021/jm00332a007. [Link]

-

ResearchGate. (2016). How can I syntheis 6-methyl nicotinic acid methyl ester from pyridine?. [Link]

-

Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4. DOI: 10.1016/j.str.2023.01.008. [Link]

-

de Oliveira, R. B., et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 5, 83. DOI: 10.3389/fchem.2017.00083. [Link]

-

Schwartz, M. A., & Tummelson, J. R. (2005). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 10(1), 121–126. DOI: 10.3390/10010121. [Link]

-

Ali, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. DOI: 10.2147/DDDT.S513461. [Link]

-

Xia, Y., et al. (2021). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. Applied and Environmental Microbiology, 87(10), e03108-20. DOI: 10.1128/AEM.03108-20. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 9. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(hydroxymethyl)nicotinic acid, a pyridinecarboxylic acid derivative of interest in various scientific domains. Drawing from established chemical principles and available research, this document details its fundamental properties, synthesis methodologies, analytical characterization, and explores its potential biological significance and applications.

Core Chemical and Physical Properties

This compound, with the CAS Number 775545-30-7, is a solid compound at room temperature.[1] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and a hydroxymethyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical characteristics that are pivotal to its reactivity and potential biological interactions.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | - |

| Synonyms | 6-(hydroxymethyl)-3-pyridinecarboxylic acid, 6-Hydroxymethylpyridine-3-carboxylic acid | [1] |

| CAS Number | 775545-30-7 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Solid | [1] |

| SMILES | O=C(O)C1=CN=C(CO)C=C1 | [2] |

| InChI Key | HJDYJONTIWRYOB-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Experimental and Predicted)

While experimental data for this compound is limited in publicly available literature, we can infer some properties from closely related compounds and predictive models. It is crucial to note the distinction between this compound and the more extensively studied 6-hydroxynicotinic acid (CAS: 5006-66-6), which possesses a hydroxyl group directly on the pyridine ring.

-

Melting Point: No specific experimental melting point for this compound has been identified. For comparison, the related compound 6-hydroxynicotinic acid has a high melting point of approximately 310 °C.[3] The methyl ester, methyl 6-(hydroxymethyl)nicotinate, has a reported melting point of 77 °C.[4]

-

Solubility: The presence of both a carboxylic acid and a hydroxymethyl group suggests that this compound will exhibit some solubility in water and polar organic solvents. The solubility of the related nicotinic acid is known to be pH-dependent and it is soluble in water and ethanol.

Synthesis of this compound

A robust and reliable synthesis of this compound is essential for its further study and application. A logical and efficient pathway involves the synthesis of its methyl ester, methyl 6-(hydroxymethyl)nicotinate, followed by hydrolysis to the desired carboxylic acid.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established methods for the synthesis of the intermediate ester and standard hydrolysis procedures.

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

This procedure is adapted from a known synthesis of methyl 6-(hydroxymethyl)nicotinate.[5]

-

Reaction Setup: In a round-bottom flask, combine dimethyl pyridine-2,5-dicarboxylate, calcium chloride, tetrahydrofuran (THF), and ethanol. Stir the mixture for 30 minutes at room temperature.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 18 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by water.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate.

Step 2: Hydrolysis to this compound

This is a general procedure for the saponification of a methyl ester.

-

Reaction Setup: Dissolve the methyl 6-(hydroxymethyl)nicotinate obtained in Step 1 in a suitable solvent such as a mixture of THF and water.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological and Pharmacological Context

While direct studies on the biological activities of this compound are scarce, the activities of structurally similar compounds provide a basis for potential areas of investigation.

Nicotinic Acid Metabolism

6-Hydroxynicotinic acid, a closely related molecule, is a known metabolite of nicotinic acid (Vitamin B3) produced by certain microorganisms, such as Pseudomonas aeruginosa.[6] This metabolic pathway highlights a potential biological origin and role for such substituted nicotinic acids. The enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is a key step in the bacterial degradation of nicotinic acid.

Potential Pharmacological Relevance

The structural similarity to nicotinic acid and other nicotinic receptor ligands suggests that this compound could be explored for its interaction with nicotinic acetylcholine receptors (nAChRs). Research on a different but related nicotine derivative, 6-hydroxy-L-nicotine, has shown that it can interact with nAChRs and exhibits interesting biological effects, including potential applications in neurodegenerative disorders and varied effects on cancer cell lines.[7][8][9] These findings suggest that the nicotinic acid scaffold with substitution at the 6-position is a promising area for drug discovery.

It is important to emphasize that this compound is a distinct chemical entity from 6-hydroxy-L-nicotine, and its specific biological profile requires dedicated investigation.

Analytical Characterization

Accurate analytical methods are crucial for the identification, quantification, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of this compound. A method for the related 6-hydroxynicotinic acid utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

Illustrative HPLC Method Parameters:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with related nicotinic acid derivatives.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), can be used for the sensitive detection and quantification of this compound. Electrospray ionization (ESI) in both positive and negative ion modes would be appropriate for this molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest that it should be handled with care. The related 6-hydroxynicotinic acid and the intermediate methyl 6-(hydroxymethyl)nicotinate are classified as skin and eye irritants.[10][11][12]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Future Directions and Conclusion

This compound represents a molecule with potential for further scientific exploration. While its fundamental properties and a viable synthetic route are outlined in this guide, a significant opportunity exists to investigate its biological activities. Future research should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, solubility, and pKa.

-

Biological Screening: Evaluation of its activity on various biological targets, including nicotinic acetylcholine receptors.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to understand its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

This in-depth technical guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary information to synthesize, characterize, and further investigate the potential of this compound.

References

-

The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. Molecules. 2024. [Link]

-

6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS). LookChem. [Link]

-

6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. PubChem. [Link]

-

6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

-

The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. ResearchGate. [Link]

-

6-Hydroxynicotinic acid - SAFETY DATA SHEET. Fisher Scientific. 2011-12-15. [Link]

-

Synthesis of 6-hydroxynicotinic acid. PrepChem.com. [Link]

-

The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. PubMed. 2024-11-26. [Link]

-

Safety Data Sheet 6-Hydroxynicotinic acid. Meta-Sci. [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. [Link]

-

Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. PubMed. 2014-06. [Link]

-

Niacin - Solubility of Things. Solubility of Things. [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. 2023-12-23. [Link]

-

In Vitro And In Vivo Studies Of Nicotinic Acid In An Experimental Metastasis Model Of B16F10 Melanoma. Indian Journal of Pharmaceutical Sciences. [Link]

-

Spectrum PR100298 for 6-Hydroxynicotinic acid. MassBank of North America. [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. PubMed Central. [Link]

-

Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database. [Link]

-

6-Methylnicotinic acid. NIST WebBook. [Link]

- Process for the production of 6-hydroxynicotinic acid.

-

Effect of nicotinic acid supplementation in vivo on oxygen radical-induced genetic damage in human lymphocytes. PubMed. 1989-08. [Link]

-

Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. 2025-08-08. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]

-

This compound | 775545-30-7 | C7H7NO3. Appchem. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-(Hydroxymethyl)nicotinate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid for Advanced Research

This guide provides a comprehensive technical overview of 6-(Hydroxymethyl)nicotinic acid, designed for researchers, scientists, and professionals in drug development. It delves into the compound's chemical profile, synthesis methodologies, potential biological significance, and analytical techniques, offering field-proven insights and detailed protocols to facilitate advanced research and application.

Introduction: Unveiling a Promising Nicotinic Acid Derivative

This compound is a pyridinecarboxylic acid derivative that has garnered interest within the scientific community as a potential pharmaceutical intermediate and a metabolite of nicotinic acid-related compounds. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine compounds suggests a potential for diverse pharmacological activities. Understanding its synthesis, biological interactions, and analytical characterization is crucial for unlocking its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 6-(hydroxymethyl)-3-pyridinecarboxylic acid, 6-Hydroxymethylpyridine-3-carboxylic acid | |

| CAS Number | 775545-30-7 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry environment at 2-8°C | |

| SMILES Code | O=C(O)C1=CN=C(CO)C=C1 |

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, primarily involving the synthesis of its methyl ester precursor followed by hydrolysis.

Synthesis of Methyl 6-(Hydroxymethyl)nicotinate

A robust and high-yield synthesis of the key intermediate, methyl 6-(hydroxymethyl)nicotinate, has been well-documented.[1] The process involves the selective reduction of a diester.

Reaction Scheme:

Caption: Synthesis of Methyl 6-(hydroxymethyl)nicotinate.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, a mixture of dimethyl pyridine-2,5-dicarboxylate (100.0 g, 0.51 mol), calcium chloride (227.4 g, 2.05 mol), tetrahydrofuran (1100 mL), and ethanol (1200 mL) is prepared and stirred for 30 minutes. The use of calcium chloride is crucial as it modulates the reactivity of the borohydride, enabling the selective reduction of one ester group.

-

Reduction: The reaction mixture is cooled to 0°C, and sodium borohydride (48.6 g, 1.28 mol) is added portion-wise. The reaction is then allowed to stir at room temperature for 18 hours.

-

Work-up: A saturated solution of ammonium chloride (1.5 L) and water (2.0 L) are slowly added to quench the reaction. The product is then extracted with dichloromethane (3 x 3.0 L).

-

Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate. A high yield of 96% has been reported for this procedure.[1]

Hydrolysis to this compound

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the final product.

Proposed Protocol:

-

Reaction Setup: Methyl 6-(hydroxymethyl)nicotinate is dissolved in a suitable solvent such as methanol or ethanol, and an aqueous solution of sodium hydroxide (e.g., 1-2 M) is added.

-

Hydrolysis: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC). Alkaline hydrolysis is generally preferred over acidic hydrolysis as it is an irreversible process, leading to higher yields.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the alcohol solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Biological Activity and Pharmacological Significance

Direct experimental data on the biological activity of this compound is limited. However, its structural relationship to nicotinic acid and other nicotinic derivatives allows for informed speculation on its potential pharmacological profile.

Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs).[4] The structure-activity relationship of nicotinic acid analogues suggests that substitutions on the pyridine ring can significantly influence binding affinity and functional activity at various nAChR subtypes.[5] It is plausible that this compound may act as a ligand at these receptors, potentially modulating cholinergic neurotransmission. Further investigation into its binding affinity at different nAChR subtypes is warranted.

In Silico ADMET Profiling

To provide a preliminary assessment of the drug-like properties of this compound, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be performed using various online tools.[6][7][8][9][10][11] These computational models can estimate key pharmacokinetic parameters and potential toxicity liabilities.

Workflow for In Silico ADMET Prediction:

Caption: Workflow for in silico ADMET prediction.

Comparison with Related Compounds

Studies on nicotinic acid derivatives have revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][12][13][14][15] For instance, certain novel nicotinic acid derivatives have shown potent anti-inflammatory properties with an enhanced gastric safety profile.[6] Others have demonstrated promising anticancer activity by targeting VEGFR-2.[12] While these activities are not directly attributable to this compound, they highlight the therapeutic potential of this class of compounds and provide a rationale for its further pharmacological screening.

Analytical Methodologies

The accurate quantification and characterization of this compound are essential for its development and application. Standard analytical techniques such as HPLC, LC-MS/MS, and NMR spectroscopy are applicable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the routine analysis and purity assessment of this compound.

Proposed HPLC Method:

-

Column: A C18 reversed-phase column is a suitable choice for separating polar aromatic compounds like pyridinecarboxylic acids.[12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.[12][16][17]

-

Detection: UV detection at a wavelength around 255-260 nm should be appropriate, given the pyridine ring chromophore.[12]

-

Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, especially in biological matrices, an LC-MS/MS method is recommended.

Proposed LC-MS/MS Parameters:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this molecule.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion would likely be the protonated molecule [M+H]⁺.

-

Sample Preparation: For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) would likely be necessary to remove interferences.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. Predicted chemical shifts can be estimated using NMR prediction software.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure. Key fragmentation pathways for benzyl alcohol derivatives often involve the loss of a hydroxyl radical, water, or the entire hydroxymethyl group.[1][18][19][20] The tropylium ion is a common fragment in the mass spectra of benzyl derivatives.

Safety and Handling

-

General Hazards: Pyridine derivatives can be irritants to the skin, eyes, and respiratory tract.[21][22][23]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Toxicity Profile of Pyridine Derivatives: The toxicity of pyridine derivatives can vary widely depending on the nature and position of substituents. Some pyridine derivatives have been shown to have low acute toxicity.[24][25][26][27][28]

Conclusion and Future Directions

This compound represents a promising but underexplored molecule with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, synthesis, and proposed analytical methods, drawing upon existing knowledge of related compounds.

Future research should focus on:

-

Optimizing and validating the synthesis and purification protocols.

-

Conducting thorough pharmacological screening to identify its biological targets and mechanism of action.

-

Performing in vitro and in vivo studies to evaluate its therapeutic potential.

-

Developing and validating specific analytical methods for its quantification in various matrices.

-

Undertaking comprehensive toxicological studies to establish its safety profile.

By systematically addressing these areas, the scientific community can fully elucidate the potential of this compound and pave the way for its potential translation into valuable applications.

References

-

El-Sayed, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

-

Slideshare. (n.d.). Fragmentation of different functional groups. [Link]

-

VLS3D. (n.d.). ADMET predictions. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

Lin, N. H., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & medicinal chemistry, 4(12), 2211-2217. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). Open access in silico tools to predict the ADMET profiling of drug candidates. Frontiers in pharmacology, 12, 633932. [Link]

-

Sienkiewicz, N., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International journal of molecular sciences, 22(19), 10393. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

RIVM. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

-

National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

-

Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. [Link]

-

Thermo Fisher Scientific. (2011). Safety Data Sheet: 6-Hydroxynicotinic acid. [Link]

-

Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

-

Metascience. (n.d.). Safety Data Sheet: 6-Hydroxynicotinic acid. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341 - 6-Hydroxynicotinic Acid. [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Molecules, 17(11), 13196-13211. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Theodorou, V., et al. (2007). A simple method for the alkaline hydrolysis of esters. Tetrahedron Letters, 48(46), 8230-8233. [Link]

-

Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B-26B. [Link]

-

Wikipedia. (n.d.). Phencyclidine. [Link]

-

UC Research Repository. (n.d.). The alkaline hydrolysis of the ethyl and methyl esters of 1-naphthoic acid and 2-naphthoic acid. [Link]

-

Jacobson, K. A., & IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(5), 597-617. [Link]

-

Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 304. [Link]

-

Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1664. [Link]

-

Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of medicinal chemistry, 7, 150-154. [Link]

-

Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

Kim, M. J., et al. (2018). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 23(11), 2968. [Link]

-

Agilent Technologies. (n.d.). Toxicological Screening with the Agilent 6500 Series Accurate-Mass Q-TOF LC/MS and the Personal Compound Database and Library. [Link]

-

Al-Awadh, A. A., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of chromatography B, 1126, 121757. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

Nohta, H., et al. (2001). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical sciences, 17(10), 1159-1162. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

Liu, G., et al. (2014). Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. Journal of lipid research, 55(2), 335-340. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Phencyclidine - Wikipedia [en.wikipedia.org]

- 12. helixchrom.com [helixchrom.com]

- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 17. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 18. Fragmentation of different functional groups | PPTX [slideshare.net]

- 19. benchchem.com [benchchem.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. sds.metasci.ca [sds.metasci.ca]

- 23. echemi.com [echemi.com]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 26. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rivm.nl [rivm.nl]

- 28. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Characterization of 6-(Hydroxymethyl)nicotinic Acid

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. A compound's three-dimensional architecture dictates its biological activity, its metabolic fate, and its safety profile. 6-(Hydroxymethyl)nicotinic acid, a pyridine derivative, represents a scaffold of significant interest due to the diverse pharmacological activities of nicotinic acid and its analogues.[1] This guide provides a comprehensive, technically-grounded framework for the structural analysis and characterization of this molecule, intended for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the first step in its comprehensive characterization. This data informs the selection of appropriate analytical techniques and the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Solid | [2] |

| CAS Number | 775545-30-7 | [2] |

Chromatographic Purity Assessment: The Baseline of Quality

Before embarking on detailed structural analysis, it is paramount to establish the purity of the analyte. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The choice of method parameters is critical for achieving a robust and reliable separation.

Rationale for Method Selection

A reversed-phase HPLC method is selected due to the polar nature of this compound. A C18 column provides a non-polar stationary phase, and a polar mobile phase allows for the effective retention and separation of the analyte from potential impurities. UV detection is suitable as the pyridine ring contains a chromophore.

Step-by-Step HPLC Protocol

-

System Preparation:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% A to 60% A over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 260 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis and System Suitability:

Unveiling the Molecular Framework: Spectroscopic Techniques

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[9][10][11][12][13] Filtering the sample removes particulate matter that can degrade spectral resolution.[10]

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar analyte and for its exchangeable proton signal from residual water, which can be useful for identifying labile protons.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon.

-

-

Expected Spectral Features and Interpretation:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen. Based on the structure of nicotinic acid, the proton at position 2 is expected to be the most downfield, followed by the protons at positions 6, 4, and 5.[14] The hydroxymethyl group will introduce a singlet for the CH₂ protons.

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and their chemical shifts can be predicted based on substituent effects.[15][16][17][18] The methylene carbon of the hydroxymethyl group will appear in the aliphatic region.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique, ideal for polar molecules like this compound, as it minimizes fragmentation during the ionization process, ensuring the observation of the molecular ion.[19][20][21]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of methanol and water with 0.1% formic acid. The acid promotes protonation of the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

-

Expected Fragmentation Pattern:

-

The primary ion observed will be the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. Expected fragmentation pathways include the loss of water (H₂O) from the hydroxymethyl group and the loss of formic acid (HCOOH) from the carboxylic acid group. Fragmentation of the pyridine ring itself is also possible.[22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

For a solid sample, the thin solid film method is a rapid and effective way to obtain a high-quality spectrum without the interference of mulling agents like Nujol.[23][24][25]

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

-

Interpretation of Key Absorption Bands:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group and the carboxylic acid O-H.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: An absorption band in the 1000-1200 cm⁻¹ region due to the C-O bond of the alcohol and carboxylic acid.

-

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography offers the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality. Slow evaporation is a common and effective technique for small organic molecules.[27][28][29][30][31]

-

Crystal Growth (Slow Evaporation):

-

Prepare a saturated solution of this compound in a suitable solvent system (e.g., a mixture of ethanol and water).

-

Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

-

-

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a modern diffractometer.

-

Process the data and solve the crystal structure using appropriate software (e.g., SHELX).[27]

-

Ensuring Data Integrity: Adherence to Regulatory Standards

All analytical work, particularly in a drug development context, must be conducted within a framework of rigorous quality control. This ensures the reliability and integrity of the data generated. Key guidelines include:

-

Good Laboratory Practice (GLP): A quality system covering the organizational processes and conditions under which non-clinical studies are planned, performed, monitored, recorded, reported, and archived.[1][32]

-

ICH Q2(R2) Validation of Analytical Procedures: This guideline provides a framework for validating analytical methods to ensure they are fit for their intended purpose. It outlines the validation characteristics that need to be considered, such as accuracy, precision, specificity, linearity, and range.[33][34][35][36][37]

Logical Framework for Structural Elucidation

The following diagram illustrates the workflow for the comprehensive structural analysis of this compound.

Caption: Workflow for the structural elucidation of this compound.

Applications in Drug Development

Nicotinic acid and its derivatives have a broad range of biological activities and are used in the treatment of various diseases.[1] The introduction of a hydroxymethyl group at the 6-position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. This modification can influence its solubility, metabolic stability, and interaction with biological targets. Therefore, a precise understanding of its structure is a critical prerequisite for its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex active pharmaceutical ingredients.[38][39][40]

References

-

Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. [Link]

-

Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

-

<621> Chromatography. US Pharmacopeia (USP). [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

Are You Sure You Understand USP <621>?. LCGC International. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). [Link]

-

ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

-

NMR Sample Preparation. [Link]

-

Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Good lab practice. Royal Society of Chemistry: Education. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [Link]

-

Sample preparation for FT-IR. [Link]

-

Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ResearchGate. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

-

Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

-

6-Hydroxynicotinic acid. PubChem. [Link]

-

How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. PubMed. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. [Link]

-

To prepare 6-hydroxy nicotinic acid from coumalic acid. Chemistry Practical. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. [Link]

-

bmse000104 Nicotinic Acid at BMRB. [Link]

-

Pyridine. National Institute of Standards and Technology. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. [Link]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 4. usp.org [usp.org]

- 5. <621> CHROMATOGRAPHY [drugfuture.com]

- 6. agilent.com [agilent.com]

- 7. Chromatography [usp.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. organomation.com [organomation.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 15. hmdb.ca [hmdb.ca]

- 16. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 17. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 18. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 19. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. Pyridine [webbook.nist.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. researchgate.net [researchgate.net]

- 26. eng.uc.edu [eng.uc.edu]

- 27. eas.org [eas.org]

- 28. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 29. journals.iucr.org [journals.iucr.org]

- 30. excillum.com [excillum.com]

- 31. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 34. database.ich.org [database.ich.org]

- 35. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 36. qbdgroup.com [qbdgroup.com]

- 37. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 38. pgims.hktechnical.com [pgims.hktechnical.com]

- 39. Page loading... [guidechem.com]

- 40. Methyl 6-(Hydroxymethyl)nicotinate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

6-(Hydroxymethyl)nicotinic acid CAS number 775545-30-7 properties

An In-Depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid (CAS: 775545-30-7)

Introduction

This compound, registered under CAS number 775545-30-7, is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a carboxylic acid at the 3-position, and a hydroxymethyl group at the 6-position. This unique arrangement of functional groups makes it a versatile molecular building block, offering multiple points for chemical modification. As a derivative of nicotinic acid (Vitamin B3), its scaffold is recognized in numerous biologically active compounds, suggesting its potential as a precursor for novel therapeutic agents.[1] This guide serves as a comprehensive technical resource for researchers, providing detailed information on its properties, synthesis, characterization, reactivity, and safe handling.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity; it should be kept in a tightly sealed container in a dry, refrigerated (2-8°C), and dark environment to prevent degradation.[2][3]

| Property | Value | Source(s) |

| CAS Number | 775545-30-7 | [2][4][5] |

| Molecular Formula | C₇H₇NO₃ | [2][3][4][5] |

| Molecular Weight | 153.14 g/mol | [2][4][5] |

| Synonyms | 6-(hydroxymethyl)-3-pyridinecarboxylic acid, 6-Hydroxymethylpyridine-3-carboxylic acid | [4] |

| Appearance | Solid, off-white powder | [4] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Sealed in dry, 2-8°C, protect from light | [2] |

| SMILES | O=C(O)C1=CN=C(CO)C=C1 | [2] |

Synthesis and Purification

While direct, published syntheses of this compound are not abundant, a logical and effective route involves the selective reduction of a commercially available diester precursor, followed by saponification. This two-step approach is advantageous as it utilizes common and predictable laboratory reactions.

Synthesis Workflow

The overall synthetic strategy proceeds from dimethyl pyridine-2,5-dicarboxylate to the target acid via a methyl ester intermediate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

This procedure is adapted from established methods for the selective reduction of pyridine diesters.[6] The combination of sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) forms a more selective reducing agent, which preferentially attacks the ester at the 2-position due to chelation effects with the pyridine nitrogen, leaving the ester at the 3-position intact.

Step-by-Step Methodology:

-

To a stirred solution of dimethyl pyridine-2,5-dicarboxylate (1.0 eq) and calcium chloride (4.0 eq) in a 1:1 mixture of THF and ethanol, cool the reaction vessel to 0°C using an ice bath.

-

Slowly add sodium borohydride (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Add water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).[6]

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude Methyl 6-(hydroxymethyl)nicotinate.[6]

Experimental Protocol 2: Saponification to this compound

This is a standard ester hydrolysis to yield the final carboxylic acid.

Step-by-Step Methodology:

-

Dissolve the crude Methyl 6-(hydroxymethyl)nicotinate (1.0 eq) from the previous step in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0°C and acidify to pH ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification

If necessary, the final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to achieve high purity.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow

Caption: Potential chemical transformations of this compound's functional groups.

-

Carboxylic Acid: This group is readily converted into amides via coupling with amines (using reagents like EDC/HOBt or HATU) or into esters via Fischer esterification with alcohols. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or further to a dicarboxylic acid, offering another layer of synthetic diversity. It can also be converted to ethers or esters.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts, which can modulate the molecule's solubility and electronic properties.

The presence of these three handles allows for orthogonal chemical strategies, where one group can be reacted selectively while the others are protected, making it a valuable tool for building complex molecular architectures.

Safety and Handling

As with any laboratory chemical, this compound requires careful handling to minimize risk. While specific toxicity data is not available, compounds with similar functional groups may cause skin and eye irritation. [8][9]Adherence to standard safety protocols is mandatory.

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [8][9][10] |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. | [9][10][11] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. | [8][10] |

| First Aid: Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | [9][10] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. | [8][9] |

| First Aid: Inhalation | Move person to fresh air. If not breathing, give artificial respiration. | [9][10] |

| Spillage | Sweep up spilled solid, avoiding dust generation, and place in a suitable container for disposal. Prevent entry into drains. | [10][11] |

Conclusion

This compound is a high-value chemical intermediate with significant potential for applications in research and development, particularly for the synthesis of novel pharmaceutical candidates. Its trifunctional nature provides a robust platform for diverse chemical modifications. This guide provides a foundational framework for its synthesis, characterization, and safe utilization, empowering researchers to effectively incorporate this versatile building block into their discovery programs.

References

- LookChem. 6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS).

- CymitQuimica. This compound.

- ChemicalBook. Methyl 6-(hydroxymethyl)nicotinate synthesis.

- ChemBK. 6-Hydroxy nicotinic acid methyl ester.

- Letco Medical. Safety Data Sheet - NIACIN USP. (2021).

- TCI Chemicals. SAFETY DATA SHEET - Methyl 6-(Hydroxymethyl)nicotinate.

- BLD Pharm. 775545-30-7|this compound.

- Fisher Scientific. SAFETY DATA SHEET - 6-Hydroxynicotinic acid. (2011).

- Sigma-Aldrich. SAFETY DATA SHEET - Nicotinic acid. (2024).

- Appchem. This compound | 775545-30-7.

-

PubChem. 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. 6-hydroxynicotinic acid. (1956). Available from: [Link]

- Bide Pharmatech Ltd. This compound CAS NO.775545-30-7.

- CHIRALEN. This compound.

- Google Patents. US5082777A - Process for the production of 6-hydroxynicotinic acid.

- ChemicalBook. 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum.

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. (2021). Available from: [Link]

- MedchemExpress.com. 6-Methylnicotinic acid | Biochemical Reagent.

-

Biological Magnetic Resonance Bank. bmse000104 Nicotinic Acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 775545-30-7|this compound|BLD Pharm [bldpharm.com]

- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. appchemical.com [appchemical.com]

- 6. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. cdn.accentuate.io [cdn.accentuate.io]

A Technical Guide to the Solubility and Stability of 6-(Hydroxymethyl)nicotinic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-(Hydroxymethyl)nicotinic acid, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its characterization.

Introduction: Understanding this compound

This compound, also known as 6-(hydroxymethyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its chemical structure, featuring both a carboxylic acid and a hydroxymethyl group on the pyridine ring, suggests unique physicochemical properties that are critical to understand for its application in areas such as drug delivery, formulation development, and synthetic chemistry.

Chemical Structure and Properties:

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid and pyridine nitrogen) indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capabilities.

Solubility Profile of this compound